

A Potent and Selective JAK2 Inhibitor for Research and Development

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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

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NVP-BSK805 trihydrochloride is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2)[1][2][3]. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

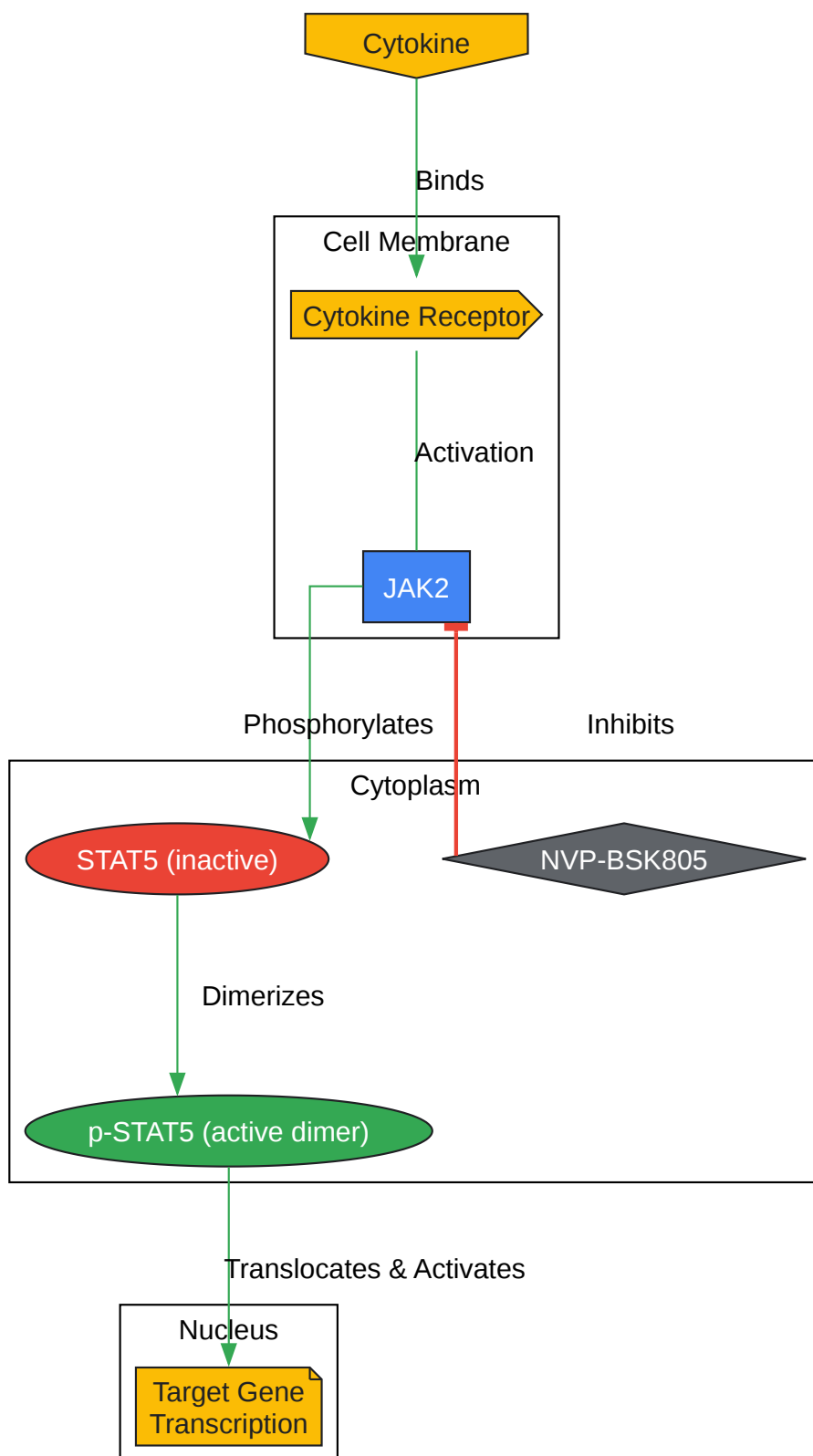
Chemical Structure and Properties

NVP-BSK805 is a substituted quinoxaline[4]. The trihydrochloride salt has a molecular formula of C₂₇H₃₁Cl₃F₂N₆O and a molecular weight of approximately 599.9 g/mol [5].

Property	Value	Source
Molecular Formula	C27H31Cl3F2N6O	PubChem[5]
Molecular Weight	599.9 g/mol	PubChem[5]
IUPAC Name	4-[[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;tri hydrochloride	PubChem[5]
InChI	InChI=1S/C27H28F2N6O.3Cl H/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;;/h1-3,12-16,20,30H,4-11,17H2;3*1H	PubChem[5]
InChIKey	VWBSZLCFZWKXHV-UHFFFAOYSA-N	PubChem[5]
SMILES	<chem>FC1=C(CN2CCOCC2)C(F)=C C(C3=C4N=C(C5=CN(C6CCN CC6)N=C5)C=NC4=CC=C3)= C1.Cl.Cl.Cl</chem>	MedchemExpress, MOLNOVA[6][7]
CAS Number	1092499-93-8 (free base), 1942919-79-0 (dihydrochloride), 2320258-95- 3 (trihydrochloride)	MedchemExpress, MOLNOVA, PubChem[5][6][7]
Solubility	DMSO: 25 mg/mL, DMF: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL	Cayman Chemical[8]
Purity	≥98%	MOLNOVA, Santa Cruz Biotechnology[7][9]

Mechanism of Action and Signaling Pathway

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2[2][3][4][6]. The JAK/STAT signaling pathway is crucial for cytokine signaling and is often dysregulated in various diseases, including myeloproliferative neoplasms and cancers. The discovery of an activating mutation in JAK2 (V617F) in many of these conditions has made it a prime therapeutic target[4]. NVP-BSK805 effectively inhibits both wild-type JAK2 and the V617F mutant[1][4]. By blocking JAK2 activity, NVP-BSK805 prevents the phosphorylation of downstream STAT proteins, particularly STAT5. This inhibition of STAT5 phosphorylation blocks its dimerization and translocation to the nucleus, thereby suppressing the transcription of target genes involved in cell proliferation and survival[3][4].



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JAK/STAT Signaling Pathway Inhibition by NVP-BSK805

Biological Activity and Efficacy

NVP-BSK805 demonstrates high potency and selectivity for JAK2 over other members of the JAK family.

In Vitro Activity

Target	IC50 (nM)	Source
JAK2 JH1	0.48	MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10]
Full-length JAK2 wt	0.58 ± 0.03	MedchemExpress, MOLNOVA[6][7]
Full-length JAK2 V617F	0.56 ± 0.04	MedchemExpress, MOLNOVA[6][7]
TYK2 JH1	10.76	MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10]
JAK3 JH1	18.68	MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10]
JAK1 JH1	31.63	MedchemExpress, Selleck Chemicals, AdooQ BioScience[2][6][10]

The compound has been shown to suppress the growth of JAK2V617F-bearing acute myeloid leukemia cell lines with a GI50 of less than 100 nM[6][7]. It also induces apoptosis in these cells[1][4]. Furthermore, NVP-BSK805 has been found to significantly enhance the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells in vitro[11][12].

In Vivo Activity

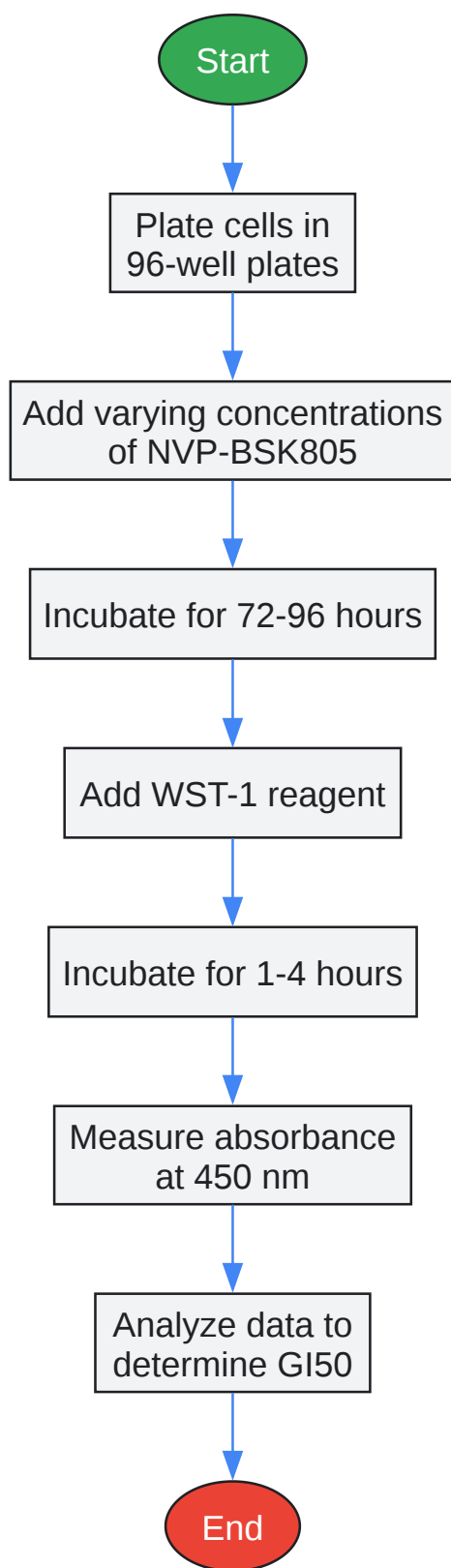
NVP-BSK805 exhibits good oral bioavailability and a long half-life in vivo[1][4]. In mouse models, it has been shown to:

- Block STAT5 phosphorylation[3][7].
- Suppress splenomegaly and leukemic cell spreading in a Ba/F3 JAK2V617F cell-driven model[3][4][7].
- Potently inhibit recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis[1][4].
- Delay tumor growth in ESCC xenograft models when combined with radiation[12].

Experimental Protocols

Cell Proliferation Assay (WST-1)

This protocol outlines a general method for assessing the anti-proliferative activity of NVP-BSK805.



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Workflow for Cell Proliferation Assay

Methodology:

- Cell Plating: Seed cells in 96-well plates at an appropriate density.
- Compound Addition: After allowing cells to adhere, add a range of concentrations of NVP-BSK805.
- Incubation: Incubate the plates for 72 to 96 hours, depending on the cell line[1].
- WST-1 Addition: Add WST-1 reagent to each well.
- Final Incubation: Incubate for an additional 1-4 hours.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the half-maximal growth inhibition (GI50) concentration.

Conclusion

NVP-BSK805 trihydrochloride is a highly potent and selective JAK2 inhibitor with significant potential in preclinical research. Its well-characterized mechanism of action, in vitro and in vivo efficacy, and good pharmacokinetic properties make it a valuable tool for investigating the role of JAK2 in various diseases and for the development of novel therapeutic strategies.

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